REACTION_CXSMILES
|
[C:1]([Li])([CH3:4])([CH3:3])[CH3:2].CC[O:8][CH2:9][CH3:10].[CH3:11][CH2:12]OCC.[CH3:16][CH2:17][CH2:18]CC>>[CH2:3]1[C:1]2([CH2:4][CH2:18][CH2:17][CH2:16][CH2:10][C:9]2=[O:8])[CH2:2][CH2:12][CH2:11]1 |f:2.3|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
( c )
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ether pentane
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCOCC.CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below -97° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to -50° C. over two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
then quenched with a saturated solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×100 ml.)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a clear oil (
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC12C(CCCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |